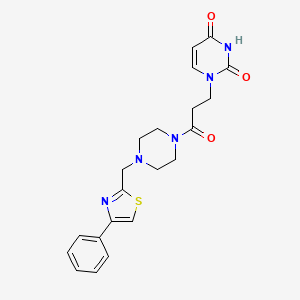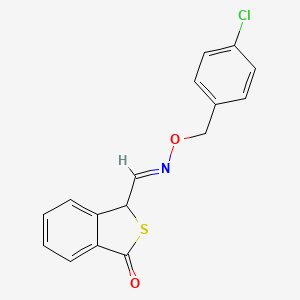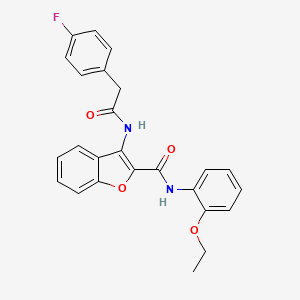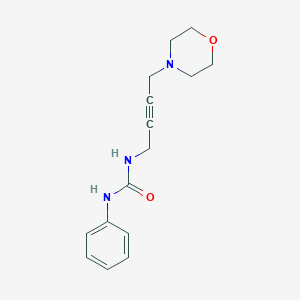![molecular formula C15H10F3N3O3 B2353892 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 333761-72-1](/img/structure/B2353892.png)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes developed in the last decade. These methods involve a broad range of organic reactions by means of 5-aminopyrazole as a precursor . The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yields the pyrazolo pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been studied extensively. The significance of this class of compounds lies in its varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with halo compounds to give imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized and characterized for their potential use in medicinal chemistry. These compounds were synthesized and analyzed using various techniques like IR, MS, 1H-NMR, and 13C-NMR. The synthesis involved reactions such as condensation with dimethylamine and cyclization with trifluoro-1-(4-fluorophenyl)butane-1,3-dione (Hassan, Hafez, & Osman, 2014), (Liu et al., 2016).
Cytotoxicity and Antitumor Activities
- Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their cytotoxic and antitumor activities. These compounds showed distinct inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Xin, 2012), (Hassan, Hafez, Osman, & Ali, 2015).
Biological and Pharmaceutical Applications
- Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including structurally related compounds, have a range of biological and pharmaceutical applications. They are notable for their potential use as anti-tumor, anti-bacterial, and hepatitis C virus inhibitors. These compounds have been synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Chemical Synthesis and Modification
- The chemical synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. These include methods such as regioselective synthesis, one-pot synthesis under ultrasound irradiation, and synthesis involving SNAr and Suzuki cross-coupling reactions, demonstrating the versatility and adaptability of these compounds in chemical research (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020), (Kaping et al., 2016).
Wirkmechanismus
While the specific mechanism of action for 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit c-Met kinase and show antiproliferative activities against various cell lines .
Zukünftige Richtungen
The future directions for research on 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds could involve further exploration of their biological and medicinal potential. This could include the development of new synthetic routes, the discovery of new inhibitors, and the study of their antitumor properties .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDYXSUXDKBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)
![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)




![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)
![3-Methyl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353827.png)



